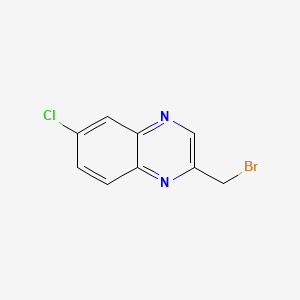

2-(bromomethyl)-6-chloroquinoxaline

Description

Significance of Quinoxaline (B1680401) Heterocycles in Contemporary Organic Synthesis

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, represents a privileged structural motif in organic chemistry. researchgate.netnih.gov This class of compounds is integral to the development of a wide range of biologically active molecules. researchgate.netsapub.org The quinoxaline scaffold is a key component in various pharmaceuticals, exhibiting activities such as anticancer, antimicrobial, antiviral, and anti-inflammatory properties. sapub.orgnih.govrsc.org For instance, the natural product echinomycin, which contains a quinoxaline ring, has demonstrated significant efficacy against various tumors. researchgate.net

Beyond medicinal chemistry, quinoxaline derivatives are pivotal in the advancement of materials science. Their unique electronic properties, including high electron affinity, make them suitable for use in organic light-emitting diodes (OLEDs), organic semiconductors, and as sensitizers in dye-sensitized solar cells. researchgate.netnih.gov The versatility of the quinoxaline core allows for extensive functionalization, enabling the fine-tuning of its electronic and photophysical properties for specific applications. researchgate.netnih.gov Researchers have also explored their use as corrosion inhibitors and in the creation of complex molecular architectures like macrocycles and polymers. researchgate.netmdpi.com The continuous development of novel and efficient synthetic methods, including greener, mechanochemical approaches, underscores the ongoing importance of quinoxalines in organic synthesis. mdpi.commtieat.org

Contextualizing Halogenated Quinoxalines within Chemical Research

The introduction of halogen atoms, such as chlorine and bromine, onto the quinoxaline framework significantly enhances its synthetic utility. Halogenated quinoxalines serve as versatile intermediates, with the halogen substituents acting as reactive handles for a variety of chemical transformations. These transformations often involve transition-metal-catalyzed cross-coupling reactions, which allow for the introduction of a wide array of functional groups.

The presence of a chlorine atom, as seen in 2,6-dichloroquinoxaline (B50164), provides a site for nucleophilic substitution, enabling the synthesis of diverse derivatives with different alcohols, thiols, and amines. rasayanjournal.co.in The reactivity of these chloro-substituted quinoxalines can be influenced by the position of the halogen and the nature of the nucleophile. For instance, the reaction of 6-bromo-2,3-dichloroquinoxaline (B20724) with hydrazine (B178648) hydrate (B1144303) selectively produces 6-bromo-2-chloro-3-hydrazinylquinoxaline, highlighting the differential reactivity of the two chlorine atoms. mdpi.com Furthermore, halogenated pyrrolo[1,2-a]quinoxalines can be further functionalized through palladium-catalyzed coupling reactions, demonstrating the broad applicability of these intermediates in creating complex, potentially bioactive molecules. researchgate.net This ability to systematically modify the quinoxaline scaffold through its halogenated derivatives is a powerful tool in drug discovery and materials science.

Rationale for Research on 2-(bromomethyl)-6-chloroquinoxaline

The compound 2-(bromomethyl)-6-chloroquinoxaline is a subject of research interest due to its dual reactive sites, which make it a highly versatile synthetic building block. The primary rationale for its investigation lies in its potential to serve as a precursor for a wide range of more complex quinoxaline derivatives.

The "bromomethyl" group at the 2-position is a key feature. This group is highly susceptible to nucleophilic substitution reactions. For example, the bromine atom can be readily displaced by thiols, as demonstrated in the synthesis of 6-[(het)arylthiomethyl]quinoxaline derivatives from 6-(bromomethyl)-2,3-dimethoxyquinoxaline. mdpi.com This reactivity allows for the facile introduction of various side chains, which can be tailored to modulate the biological activity or physical properties of the resulting molecules.

Simultaneously, the chlorine atom at the 6-position on the benzene ring provides another site for modification, typically through cross-coupling reactions. This dual reactivity allows for a stepwise or orthogonal synthetic strategy, where each reactive site can be addressed independently to build molecular complexity.

The synthesis of 2-(bromomethyl)-6-chloroquinoxaline itself can be achieved through the condensation of 1,2-diamino-4-chlorobenzene with 1,4-dibromo-2,3-butanedione (B1217914). prepchem.com The resulting compound is a valuable intermediate for creating libraries of novel quinoxaline derivatives for screening in various applications, from medicinal chemistry to materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-6-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2/c10-4-7-5-12-9-3-6(11)1-2-8(9)13-7/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYWHLIYMZADLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90301553 | |

| Record name | Quinoxaline, 2-(bromomethyl)-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32601-89-1 | |

| Record name | Quinoxaline, 2-(bromomethyl)-6-chloro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoxaline, 2-(bromomethyl)-6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90301553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Bromomethyl 6 Chloroquinoxaline and Its Analogues

Direct Halogenation Methods

Direct halogenation presents a primary route for the synthesis of halogenated quinoxalines. This approach involves the introduction of a halogen atom onto the quinoxaline (B1680401) core or its side chains.

Bromination of 2-chloroquinoxaline

The synthesis of 2-(bromomethyl)-6-chloroquinoxaline can be achieved through the bromination of a suitable precursor. A common method involves the bromination of 2-methyl-6-chloroquinoxaline. This reaction is typically carried out using a brominating agent like bromine in a suitable solvent such as acetic acid or chloroform, often at room temperature or with slight heating to ensure the reaction goes to completion.

Another synthetic route involves the condensation of 1,4-dibromo-2,3-butanedione (B1217914) with 1,2-diamino-4-chlorobenzene, which directly yields 2,3-bis(bromomethyl)-6-chloroquinoxaline. prepchem.com

Regioselective Synthesis Considerations for Quinoxaline Derivatives

Achieving regioselectivity is a critical aspect of synthesizing substituted quinoxaline derivatives. The position of substituents on the quinoxaline ring can significantly influence the compound's properties and biological activity. For instance, the reaction of diamino-2-quinoxalinols with salicylaldehyde (B1680747) derivatives can produce 2-quinoxalinol imines regioselectively as a single isomer in good yield. nih.govacs.org The regioselectivity in this case was confirmed through isotopic 15N labeling experiments. nih.govacs.org

Furthermore, hypervalent iodine reagents have been utilized to catalyze the annulation between α-iminoethanones and o-phenylenediamines in a chemo- and regioselective manner, affording trisubstituted quinoxalines with excellent regioselectivities. nih.gov Metal-free conditions have also been developed for the convenient synthesis of substituted quinoxalines from o-phenylenediamines and ynones, demonstrating high regioselectivity. organic-chemistry.org

Multi-Component Reactions and Cyclocondensation Approaches

Multi-component reactions (MCRs) and cyclocondensation reactions are powerful tools for the efficient construction of complex heterocyclic scaffolds like quinoxalines from simple starting materials in a single step. bohrium.commdpi.com

MCRs offer high atom economy and procedural simplicity, making them an attractive strategy for generating molecular diversity. bohrium.com Various MCRs have been developed for quinoxaline synthesis, including those based on the Ugi reaction and other isocyanide-based reactions. bohrium.com For example, a three-component reaction of quinoxalin-2(1H)-ones, ketones, and tert-butyl nitrite (B80452) has been developed for the synthesis of (E)-quinoxalin-2(1H)-ones oximes under mild, transition-metal-free conditions. acs.org Another multicomponent approach involves the reaction of o-phenylenediamines, aryl ketones, and elemental sulfur to produce quinoxalin-2-thiones. thieme-connect.com

Cyclocondensation reactions are also fundamental to quinoxaline synthesis. The classical approach involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.gov However, this method often requires harsh conditions. nih.gov More recent developments have focused on milder and more efficient cyclocondensation protocols. For instance, the cyclocondensation of 3-(2-aminophenyl)-1,2-dihydro-quinoxaline-2-one derivatives can be achieved by boiling in acetic acid.

Catalytic Methodologies in Quinoxaline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to a wide array of chemical compounds, including quinoxalines.

Transition Metal Catalysis (e.g., Palladium, Copper)

Transition metals, particularly palladium and copper, are widely employed as catalysts in the synthesis of quinoxalines.

Palladium Catalysis: Palladium-catalyzed reactions have proven to be highly effective for constructing the quinoxaline framework. These methods often involve cross-coupling reactions and reductive annulation. For instance, a palladium-catalyzed reductive annulation of catechols and nitroarylamines provides a direct route to novel quinoxaline derivatives. rsc.orgdntb.gov.ua Palladium catalysts have also been used for the synthesis of indolo[2,3-b]quinoxaline derivatives from 2,3-dibromoquinoxaline (B1596595) through C-N coupling and C-H activation reactions. rsc.org Furthermore, palladium catalysis has been employed in the synthesis of 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones from enamines derived from 2-nitroanilines. nih.gov

| Catalyst System | Reactants | Product | Reference |

| Palladium(0) | Catechols, Nitroarylamines | Quinoxaline derivatives | rsc.orgdntb.gov.ua |

| Palladium | 2,3-dibromoquinoxaline, Amines | Indolo[2,3-b]quinoxaline derivatives | rsc.org |

| Pd(dba)2/dppp | Enamines from 2-nitroanilines | 1,2-dihydroquinoxalines, 3,4-dihydroquinoxalinones | nih.gov |

Copper Catalysis: Copper-catalyzed methods also offer efficient pathways for quinoxaline synthesis. These reactions often proceed under mild conditions and tolerate a broad range of functional groups. A notable example is the copper-catalyzed cyclization of o-phenylenediamine (B120857) and terminal alkynes to produce quinoxalines in moderate to good yields. acs.orgnih.gov Copper catalysts have also been utilized in the C-H functionalization of quinoxalin-2(1H)-ones with alkynes, leading to the divergent synthesis of (Z)-enaminones and furo[2,3-b]quinoxalines. acs.org

| Catalyst System | Reactants | Product | Reference |

| Cu(II)/Bases | o-phenylenediamine, Terminal alkyne | Quinoxalines | acs.orgnih.gov |

| Cu(OTf)2 | Quinoxalin-2(1H)-ones, Alkynes | (Z)-enaminones, Furo[2,3-b]quinoxalines | acs.org |

Organocatalysis and Metal-Free Systems

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. Organocatalysis and metal-free systems have emerged as powerful alternatives to traditional metal-catalyzed reactions. rsc.org

Organocatalysis: Organocatalysts, which are small organic molecules, can effectively promote the synthesis of quinoxalines. For example, 3,5-bis(trifluoromethyl) phenyl ammonium (B1175870) hexafluorophosphate (B91526) (BFPHP) has been used as a novel organocatalyst for the synthesis of quinoxalines in good to excellent yields. benthamdirect.comeurekaselect.com Camphor sulfonic acid and nitrilotris(methylenephosphonic acid) are other examples of organocatalysts that have been successfully employed in quinoxaline synthesis from o-phenylenediamines and carbonyl compounds, offering short reaction times and high yields. nih.gov

| Organocatalyst | Reactants | Product | Reference |

| 3,5-bis(trifluoromethyl) phenyl ammonium hexafluorophosphate (BFPHP) | o-phenylenediamines, dicarbonyls | Quinoxalines | benthamdirect.comeurekaselect.com |

| Camphor sulfonic acid | o-phenylenediamine, carbonyl substrates | Quinoxaline derivatives | nih.gov |

| Nitrilotris(methylenephosphonic acid) | 1,2-diamines, 1,2-carbonyl compounds | Quinoxalines | nih.gov |

Metal-Free Systems: Metal-free synthetic routes to quinoxalines are highly desirable to avoid metal contamination in the final products. rsc.org These methods often utilize readily available and inexpensive reagents. For instance, the reaction of o-phenylenediamines with α-halo ketones in water at 80 °C can afford quinoxalines in moderate to high yields without the need for any catalyst. nih.gov Another metal-free approach involves the use of iodine as a catalyst and DMSO as an oxidant for the synthesis of quinoxalines from α-hydroxy ketones and o-phenylenediamines. nih.gov Furthermore, direct C-H vinylation of quinoxalin-2(1H)-ones with alkenes can be achieved under metal-free conditions using ammonium persulfate as an oxidant. nih.gov

Sustainable Synthesis and Green Chemistry Principles

The application of green chemistry principles to the synthesis of quinoxaline derivatives has been a significant area of research, aiming to develop more environmentally friendly and sustainable processes. ijirt.org These efforts have concentrated on several key areas, including the use of greener solvents, the development and application of reusable catalysts, and the implementation of energy-efficient techniques like microwave and ultrasonic irradiation. benthamdirect.comijirt.orgresearchgate.net

Researchers have explored a variety of alternative catalytic systems to replace traditional, often toxic, catalysts. These include reusable nanocatalysts, heteropolyoxometalates, sulfated polyborate, and biodegradable catalysts like L-arabinose and β-cyclodextrin. nih.govias.ac.inrsc.orgmdpi.comtandfonline.com For instance, the use of alumina-supported heteropolyoxometalates has been shown to be an efficient and recyclable methodology for quinoxaline synthesis at room temperature, offering high yields and an easy workup procedure. nih.gov Similarly, sulfated polyborate has been employed as a mild and eco-friendly catalyst for the rapid synthesis of quinoxalines under solvent-free conditions. ias.ac.in

The choice of solvent is another critical aspect of green synthesis. Water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG-400) have been investigated as greener alternatives to conventional organic solvents. researchgate.netresearchgate.net Catalyst-free methods in green solvents like methanol (B129727) have also been reported, affording quinoxalines in excellent yields with very short reaction times at ambient temperatures. researchgate.net

Energy efficiency is another cornerstone of green chemistry, and techniques such as microwave irradiation and sonication have been successfully applied to the synthesis of quinoxalines. researchgate.netresearchgate.net These methods can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, represents another promising energy-efficient and sustainable approach. mdpi.com

Despite these advancements in the green synthesis of the broader quinoxaline family, specific research detailing the application of these principles to the synthesis of 2-(bromomethyl)-6-chloroquinoxaline is scarce. While the general methodologies exist, their direct applicability, efficiency, and optimization for this particular substituted quinoxaline have not been extensively documented in the reviewed literature. The following table summarizes various green chemistry approaches that have been successfully applied to the synthesis of general quinoxaline derivatives.

| Green Chemistry Approach | Catalyst/Conditions | Substrates | Advantages |

| Recyclable Heterogeneous Catalysis | Alumina-supported heteropolyoxometalates | 1,2-dicarbonyl compounds and 1,2-diamino compounds | High yields, room temperature, reusable catalyst. nih.gov |

| Solid Acid Catalysis | Sulfated polyborate | Substituted o-phenylenediamines and 1,2-diketones/α-hydroxy ketones | High yields, short reaction times, solvent-free, recyclable catalyst. ias.ac.in |

| Biocatalysis | L-arabinose | Diketones and diamines | Eco-friendly, efficient, potential for gram-scale synthesis. tandfonline.com |

| Supramolecular Catalysis | β-Cyclodextrin | o-phenylenediamine and 2-indanone (B58226) derivatives | Mild, simple, can be carried out in water, reusable catalyst. mdpi.com |

| Green Solvents | Methanol | Aryldiamines and dicarbonyl compounds | Catalyst-free, rapid (1-minute) reaction at ambient temperature. researchgate.net |

| Energy-Efficient Synthesis | Microwave irradiation | o-phenylenediamine and various dicarbonyl precursors | Rapid, solvent-free or reduced solvent, high yields. researchgate.netresearchgate.net |

| Mechanochemical Synthesis | Spiral gas–solid two-phase flow | Benzil and o-phenylenediamine | Solvent-free, reduced reaction time, eliminates heating. mdpi.com |

| Nano-Catalysis | Nano-BF3/SiO2 under sonication | α-diketones and o-phenylenediamines | Solvent-free, room temperature, reusable catalyst. rsc.org |

The lack of specific data for 2-(bromomethyl)-6-chloroquinoxaline highlights a gap in the current body of research. Future work is needed to adapt and optimize these established green methodologies for the synthesis of this specific and potentially important chemical compound. Such studies would be crucial in ensuring that the production of specialized quinoxaline derivatives aligns with the broader goals of sustainable and environmentally responsible chemical manufacturing.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Bromomethyl 6 Chloroquinoxaline

Nucleophilic Substitution Reactivity at the Bromomethyl Moiety

The most prominent feature of 2-(bromomethyl)-6-chloroquinoxaline is the high reactivity of the bromomethyl group toward nucleophiles. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is attributed to the formation of a stabilized carbocation intermediate or a transition state that is facilitated by the adjacent quinoxaline (B1680401) ring.

Research has shown that 2-(bromomethyl)-6-chloroquinoxaline reacts with monofunctional nucleophiles in the presence of an acid acceptor to yield the expected substitution products. rsc.org The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the bromomethyl group, leading to the cleavage of the carbon-bromine bond.

A study on the synthesis of 2-substituted-6-chloroquinoxalines demonstrated the reaction of 2,6-dichloroquinoxaline (B50164) with various alcohols, thiols, and amines. rasayanjournal.co.in Although this study starts with a different quinoxaline derivative, the principle of nucleophilic substitution at the 2-position is relevant. The reaction of 2-(bromomethyl)-6-chloroquinoxaline with nucleophiles such as alcohols (ROH), thiols (RSH), and amines (RNH2) would proceed via a similar substitution mechanism at the bromomethyl carbon.

The reaction conditions for these substitutions can vary. For instance, the synthesis of 2,6-diaminopyridine (B39239) derivatives from 2-bromo-6-aminopyridine was successfully achieved using a pressure tube method with high heat and pressure. georgiasouthern.edu Similar conditions could potentially be applied to the reactions of 2-(bromomethyl)-6-chloroquinoxaline.

The table below summarizes the expected products from the reaction of 2-(bromomethyl)-6-chloroquinoxaline with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-(methoxymethyl)-6-chloroquinoxaline |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(phenylthiomethyl)-6-chloroquinoxaline |

| Amine | Ammonia (NH₃) | 2-(aminomethyl)-6-chloroquinoxaline |

| Cyanide | Sodium cyanide (NaCN) | 2-(cyanomethyl)-6-chloroquinoxaline |

Electrophilic Aromatic Substitution on the Quinoxaline Core

The quinoxaline ring system is generally electron-deficient, which makes electrophilic aromatic substitution (EAS) reactions challenging compared to electron-rich aromatic systems like benzene (B151609). The nitrogen atoms in the quinoxaline ring are electron-withdrawing, deactivating the ring towards electrophilic attack. masterorganicchemistry.comyoutube.com

However, under forcing conditions or with the use of strong activating groups, EAS can occur. The position of substitution on the quinoxaline core is influenced by the directing effects of the existing substituents, namely the chloro and bromomethyl groups. The chloro group is an ortho-, para-director, while the bromomethyl group's influence is more complex.

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., Cl, Br) using a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst. youtube.commasterorganicchemistry.com These reactions are often limited with deactivated rings. youtube.com

The presence of the deactivating chloro group and the electron-withdrawing nature of the quinoxaline nucleus itself suggest that electrophilic substitution on 2-(bromomethyl)-6-chloroquinoxaline would require harsh reaction conditions. The incoming electrophile would likely substitute at positions C-5 or C-8, directed by the chloro group at C-6.

Intramolecular Cyclization and Ring Formation Pathways

The presence of the reactive bromomethyl group allows for intramolecular cyclization reactions, leading to the formation of new ring systems fused to the quinoxaline core. These reactions are typically initiated by the nucleophilic attack of another functional group within the same molecule on the bromomethyl carbon.

For instance, if a nucleophilic group is introduced at the 7-position of the quinoxaline ring, it can undergo an intramolecular cyclization to form a five or six-membered ring. The feasibility and outcome of such cyclizations depend on the nature of the nucleophile, the length of the linker, and the reaction conditions.

While specific examples for 2-(bromomethyl)-6-chloroquinoxaline are not abundant in the provided search results, the general principle of intramolecular cyclization is a well-established concept in heterocyclic chemistry. rsc.orgnih.gov For example, intramolecular Friedel-Crafts type reactions can lead to cyclization if an appropriate aromatic ring is present in a side chain attached to the bromomethyl group. beilstein-journals.org

Functional Group Interconversions and Derivative Synthesis

The 2-(bromomethyl)-6-chloroquinoxaline molecule is a valuable scaffold for the synthesis of a wide array of derivatives through functional group interconversions.

Esterification Reactions

The bromomethyl group can be converted to a hydroxymethyl group via nucleophilic substitution with hydroxide, which can then undergo esterification with carboxylic acids or their derivatives to form esters. researchgate.net The esterification can be catalyzed by acids or promoted by coupling agents. mdpi.com

A general scheme for esterification would be:

Hydrolysis: 2-(bromomethyl)-6-chloroquinoxaline + OH⁻ → 2-(hydroxymethyl)-6-chloroquinoxaline + Br⁻

Esterification: 2-(hydroxymethyl)-6-chloroquinoxaline + RCOOH → 2-((acyloxy)methyl)-6-chloroquinoxaline + H₂O

The table below shows potential ester derivatives.

| Carboxylic Acid | Ester Product |

| Acetic Acid | (6-chloroquinoxalin-2-yl)methyl acetate |

| Benzoic Acid | (6-chloroquinoxalin-2-yl)methyl benzoate |

| Propionic Acid | (6-chloroquinoxalin-2-yl)methyl propanoate |

Alkylation and Arylation Reactions

The bromomethyl group is an excellent electrophile for Friedel-Crafts alkylation reactions. masterorganicchemistry.comyoutube.com It can react with aromatic compounds in the presence of a Lewis acid to form new carbon-carbon bonds.

Reaction Scheme: 2-(bromomethyl)-6-chloroquinoxaline + Ar-H (Aromatic compound) + Lewis Acid → 2-(arylmethyl)-6-chloroquinoxaline + HBr

Furthermore, the bromine atom can be displaced by organometallic reagents, such as Grignard reagents or organocuprates, to achieve alkylation and arylation, although this is less common than using the bromomethyl group as an electrophile.

Addition Reactions

While the quinoxaline ring itself is aromatic and does not readily undergo addition reactions, the double bonds within the pyrazine (B50134) ring can, under certain conditions, participate in addition reactions, particularly reduction (hydrogenation). However, addition reactions more commonly involve functional groups attached to the quinoxaline core. masterorganicchemistry.compressbooks.pub

Redox Chemistry of Quinoxaline Systems

The redox behavior of the quinoxaline ring system is a critical aspect of its chemistry, influencing its reactivity and its utility in various applications, from materials science to medicinal chemistry. The inherent electron-deficient nature of the pyrazine ring, fused to a benzene ring, makes quinoxaline and its derivatives susceptible to reduction and, under certain conditions, oxidation. The introduction of substituents, such as in 2-(bromomethyl)-6-chloroquinoxaline, further modulates these electronic properties.

The pyrazine core is generally the primary site of electrochemical activity in quinoxaline derivatives. researchgate.netutexas.edu It can undergo reduction through electron-transfer processes, often involving the formation of radical anions. utexas.edu The stability and subsequent reactions of these intermediates are highly dependent on the molecular structure and the reaction environment.

Electron-Transfer Properties and Electrochemical Behavior

Studies on various quinoxaline derivatives have shown that the pyrazine ring acts as the main electroactive center, typically undergoing a two-electron reduction process. researchgate.net The electron deficiency of the quinoxaline system is a key factor in its electrochemical reduction. researchgate.net For instance, in quinoxalin-2-one derivatives, the pyrazine ring is the site of a pH-dependent two-electron reduction. researchgate.net In strongly acidic media, a radical intermediate can be formed in the initial step of electroreduction. researchgate.net

The redox properties of quinoxalines have been harnessed in the development of aqueous redox flow batteries. nih.gov However, the chemical stability of the reduced forms can be a challenge. For example, the reduced form of 2,3-dimethylquinoxaline-6-carboxylic acid has been shown to be susceptible to tautomerization under alkaline conditions, leading to capacity fade in battery applications. nih.gov

Oxidation and Reduction Reactions

Quinoxaline can undergo oxidation to form different products depending on the oxidizing agent used. For example, oxidation with a peracid can lead to the formation of quinoxaline-1,4-di-N-oxide, while using alkaline potassium permanganate (B83412) results in the cleavage of the benzene ring to yield pyrazine-2,3-dicarboxylic acid.

The reduction of the quinoxaline ring can also be achieved chemically. Depending on the reducing agent and reaction conditions, partial or complete reduction of the pyrazine ring can occur. For instance, reduction with sodium in hot ethanol (B145695) can lead to the formation of a hexahydro derivative.

Research Findings on Quinoxaline Redox Behavior

Detailed electrochemical studies on donor-acceptor compounds with a quinoxaline core have provided insights into their redox properties. Cyclic voltammetry of these compounds typically shows reversible reduction waves associated with the formation of a radical anion localized on the quinoxaline moiety. utexas.edu The oxidation processes, on the other hand, are more dependent on the nature of the donor substituents. utexas.edu

The table below summarizes general redox characteristics observed for various quinoxaline systems, providing a framework for understanding the potential behavior of 2-(bromomethyl)-6-chloroquinoxaline.

| System | Redox Process | Key Findings | Reference |

| Quinoxalin-2-one Derivatives | Electrochemical Reduction | pH-dependent two-electron reduction at the pyrazine ring. Formation of a radical intermediate in acidic media. | researchgate.net |

| Donor-Acceptor Quinoxalines | Electrochemical Reduction/Oxidation | Reversible reduction to a radical anion on the quinoxaline core. Oxidation is dependent on the donor group. | utexas.edu |

| 2,3-dimethylquinoxaline-6-carboxylic acid | Electrochemical Reduction | Reduced form is prone to tautomerization in alkaline conditions. | nih.gov |

| General Quinoxaline | Chemical Oxidation | Forms quinoxaline-1,4-di-N-oxide with peracids; forms pyrazine-2,3-dicarboxylic acid with KMnO4. |

Strategic Applications of 2 Bromomethyl 6 Chloroquinoxaline As a Synthetic Precursor

Building Block for Novel Heterocyclic Architectures

The inherent reactivity of the C-Br bond in the bromomethyl group makes 2-(bromomethyl)-6-chloroquinoxaline an excellent electrophile for reactions with various nucleophiles. This property is extensively exploited in the synthesis of novel heterocyclic architectures, particularly fused quinoxaline (B1680401) derivatives and other diverse heterocyclic scaffolds.

Synthesis of Fused Quinoxaline Derivatives (e.g., Thiadiazino, Thiazolo, Pyrroloquinoxalines)

The construction of fused heterocyclic systems containing the quinoxaline moiety often leads to compounds with enhanced biological activities. While direct examples starting from 2-(bromomethyl)-6-chloroquinoxaline are not extensively documented, analogous reactions with related quinoxaline precursors provide a clear blueprint for its potential applications. For instance, the synthesis of thiadiazino[5,6-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives has been achieved through the reaction of 2,3-dichloroquinoxalines with binucleophiles like thiosemicarbazide (B42300) and thiourea (B124793) derivatives. figshare.com By analogy, 2-(bromomethyl)-6-chloroquinoxaline can be envisioned as a precursor for similar fused systems. The bromomethyl group can be first converted to a more suitable functional group, or it can directly participate in cyclization reactions.

For example, reaction with a thiourea derivative could potentially lead to the formation of a thiazolo[4,3-a]quinoxaline ring system. Similarly, reaction with hydrazinecarbothioamide could pave the way for the synthesis of thiadiazino[4,3-a]quinoxalines.

The synthesis of pyrrolo[1,2-a]quinoxalines has been reported via the annulation of 2-alkylquinoxalines. figshare.com The bromomethyl group of 2-(bromomethyl)-6-chloroquinoxaline serves as a handle to introduce various alkyl substituents at the 2-position, which can then undergo intramolecular cyclization to furnish the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold.

| Fused Heterocycle | Potential Precursor Reaction |

| Thiadiazinoquinoxaline | Reaction with hydrazinecarbothioamide derivatives |

| Thiazoloquinoxaline | Reaction with thiourea derivatives |

| Pyrroloquinoxaline | Alkylation followed by intramolecular cyclization |

Construction of Diverse Heterocyclic Scaffolds

The versatility of 2-(bromomethyl)-6-chloroquinoxaline extends beyond the synthesis of fused systems. The reactive bromomethyl group can be readily displaced by a wide array of nucleophiles to introduce diverse functionalities and construct various heterocyclic scaffolds. For instance, reaction with amines, alcohols, and thiols can lead to the corresponding amino, ether, and thioether derivatives, respectively. rasayanjournal.co.in These reactions are often facilitated by a base and can proceed under mild conditions.

The resulting products can serve as intermediates for further synthetic transformations. For example, the introduction of a primary amine at the 2-methyl position opens up possibilities for the construction of pyrazino[1,2-a]quinoxaline derivatives through subsequent cyclization reactions. Similarly, the incorporation of a thiol group can be a stepping stone for the synthesis of thiophene-fused quinoxalines. The chlorine atom at the 6-position provides an additional site for modification, often through nucleophilic aromatic substitution or cross-coupling reactions, further expanding the diversity of accessible scaffolds.

Precursor in Supramolecular Chemistry

Supramolecular chemistry, the chemistry beyond the molecule, focuses on the design and synthesis of large, well-organized molecular assemblies. The quinoxaline unit, with its planar structure and potential for π-π stacking and hydrogen bonding interactions, is an attractive component for the construction of supramolecular architectures. 2-(bromomethyl)-6-chloroquinoxaline, with its reactive handle, is a valuable precursor in this field.

Design and Synthesis of Macrocycles

Macrocycles, cyclic molecules containing a large ring of atoms, are of significant interest due to their ability to act as hosts for smaller guest molecules and their applications in areas such as catalysis and drug delivery. researchgate.netsemanticscholar.org The synthesis of quinoxaline-containing macrocycles has been reported through various strategies, including Yamamoto-type diaryl homocoupling of brominated quinoxaline precursors. researchgate.net

2-(bromomethyl)-6-chloroquinoxaline can be effectively utilized in the synthesis of macrocycles through Williamson ether synthesis or by reaction with diamines to form macrocyclic polyamines. For instance, reaction with a long-chain diol under high-dilution conditions would be expected to yield a macrocyclic ether. Similarly, reaction with a diamine could lead to the formation of a diazamacrocycle. The rigid quinoxaline unit can impart pre-organization to the linear precursor, facilitating the cyclization step.

| Macrocycle Type | Synthetic Approach |

| Macrocyclic Ether | Reaction with a diol |

| Diazamacrocycle | Reaction with a diamine |

| Quinoxaline-based Calixarenes | Multi-step synthesis involving condensation reactions |

Development of Self-Assembled Systems

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry. Quinoxaline derivatives have been shown to form self-assembled systems, such as fluorescent probes for the detection of volatile organic compounds. nih.gov The self-assembly is often driven by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces.

The substituents on the quinoxaline ring play a crucial role in directing the self-assembly process. By modifying the 2-(bromomethyl)-6-chloroquinoxaline precursor, for example, by introducing long alkyl chains or hydrogen-bonding moieties through reaction at the bromomethyl position, it is possible to tune the self-assembly behavior and create novel functional materials. The chloro-substituent can also be modified to introduce additional interaction sites, further controlling the supramolecular architecture.

Intermediate for Functional Organic Materials

Quinoxaline derivatives have emerged as promising candidates for applications in functional organic materials, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rasayanjournal.co.in Their electron-deficient nature, high electron affinity, and good thermal stability make them suitable for use as electron-transporting or emissive materials.

2-(bromomethyl)-6-chloroquinoxaline serves as a key intermediate for the synthesis of these functional materials. The bromomethyl group allows for the facile introduction of various functional groups that can tune the electronic and photophysical properties of the resulting molecule. For example, arylation or vinylation reactions at the bromomethyl position can extend the π-conjugation of the system, leading to materials with red-shifted absorption and emission spectra. The chlorine atom at the 6-position can be utilized for cross-coupling reactions to further extend the conjugated system or to attach the quinoxaline unit to a polymer backbone. The ability to independently modify two positions on the quinoxaline scaffold provides a high degree of control over the final properties of the material, making 2-(bromomethyl)-6-chloroquinoxaline a valuable building block in the design of next-generation organic electronic devices.

Comprehensive Spectroscopic and Structural Characterization of 2 Bromomethyl 6 Chloroquinoxaline

X-ray Diffraction (XRD) for Solid-State Structure Determination5.3.1. Single Crystal X-ray Diffraction Analysis

Despite extensive searches of chemical databases and scientific literature, specific experimental data corresponding to the ¹H NMR, ¹³C NMR, 2D NMR, IR, Raman, and single-crystal X-ray diffraction for 2-(bromomethyl)-6-chloroquinoxaline could not be located. General principles of these spectroscopic techniques are well-established and data for other quinoxaline (B1680401) derivatives are available, but a detailed, data-driven analysis for this particular compound is not possible without the foundational experimental results. tsijournals.comsphinxsai.comscialert.netresearchgate.net

For a comprehensive analysis as outlined, the acquisition of experimental data through the synthesis and subsequent analytical characterization of 2-(bromomethyl)-6-chloroquinoxaline would be necessary.

Powder X-ray Diffraction for Material Characterization

A crystalline sample of 2-(bromomethyl)-6-chloroquinoxaline would be expected to produce a distinct diffraction pattern characterized by a series of peaks at specific scattering angles (2θ). The positions and intensities of these peaks are governed by the crystal lattice parameters (a, b, c, α, β, γ) and the arrangement of the atoms within the unit cell.

Expected Experimental Observations:

A typical PXRD analysis would involve irradiating a powdered sample of the compound with monochromatic X-rays and recording the intensity of the scattered radiation as a function of the 2θ angle. The resulting diffractogram would likely exhibit sharp, well-defined peaks, indicative of a well-ordered crystalline structure. The absence of a broad, amorphous halo would suggest high crystallinity.

The precise 2θ values and their corresponding relative intensities would be unique to the crystalline form of 2-(bromomethyl)-6-chloroquinoxaline. These data can be used to identify the compound and assess its purity against known standards or computationally predicted patterns. Any significant deviation or the presence of additional peaks would indicate the presence of impurities or a different polymorphic form.

Hypothetical Powder X-ray Diffraction Data:

The following table represents a hypothetical set of the most prominent diffraction peaks that could be expected for a crystalline sample of 2-(bromomethyl)-6-chloroquinoxaline.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 60 |

| 20.8 | 4.27 | 100 |

| 23.1 | 3.85 | 70 |

| 25.9 | 3.44 | 95 |

| 28.7 | 3.11 | 50 |

| 31.5 | 2.84 | 45 |

Note: This data is hypothetical and intended for illustrative purposes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing the fragmentation pattern of its ions. For 2-(bromomethyl)-6-chloroquinoxaline, electron ionization (EI) would be a common method to generate the mass spectrum.

Molecular Ion Peak:

The molecular formula of 2-(bromomethyl)-6-chloroquinoxaline is C₉H₆BrClN₂. The molecular weight can be calculated using the atomic masses of its constituent elements. The presence of bromine and chlorine, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), would result in a distinctive isotopic pattern for the molecular ion peak [M]⁺. The most abundant peak in the molecular ion cluster would correspond to the species containing ⁷⁹Br and ³⁵Cl.

Fragmentation Pattern:

Upon electron impact, the molecular ion of 2-(bromomethyl)-6-chloroquinoxaline would undergo fragmentation, leading to the formation of various daughter ions. The fragmentation pathways are dictated by the relative stability of the resulting ions and neutral fragments.

A primary and highly probable fragmentation would be the cleavage of the C-Br bond, which is relatively weak. This would result in the loss of a bromine radical (•Br) and the formation of a [M-Br]⁺ ion. This fragment would be expected to be a prominent peak in the spectrum.

Another likely fragmentation pathway involves the loss of the entire bromomethyl group (•CH₂Br), leading to the formation of a 6-chloroquinoxalinyl cation. Further fragmentation could involve the loss of a chlorine atom (•Cl) or the cleavage of the quinoxaline ring system itself.

Hypothetical Mass Spectrometry Data:

The following table outlines the expected major fragments and their corresponding mass-to-charge ratios (m/z) for 2-(bromomethyl)-6-chloroquinoxaline under electron ionization.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 256/258/260 | [C₉H₆⁷⁹Br³⁵ClN₂]⁺ / [C₉H₆⁸¹Br³⁵ClN₂]⁺ / [C₉H₆⁷⁹Br³⁷ClN₂]⁺ (Molecular Ion Cluster) | 40 |

| 177/179 | [C₉H₆³⁵ClN₂]⁺ / [C₉H₆³⁷ClN₂]⁺ ([M-Br]⁺) | 100 (Base Peak) |

| 163 | [C₈H₄³⁵ClN₂]⁺ | 30 |

| 142 | [C₉H₆N₂]⁺ | 25 |

| 127 | [C₈H₅N₂]⁺ | 55 |

Note: This data is hypothetical and intended for illustrative purposes. The relative intensities are estimations.

Theoretical and Computational Investigations of 2 Bromomethyl 6 Chloroquinoxaline

Quantum Chemical Modeling and Electronic Structure Analysis

Quantum chemical modeling is fundamental to understanding the intrinsic properties of a molecule. Through these methods, the electronic structure of 2-(bromomethyl)-6-chloroquinoxaline can be detailed, offering insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of quinoxaline-based systems due to its balance of accuracy and computational efficiency. mdpi.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies, often paired with a comprehensive basis set like 6-311++G(d,p). ias.ac.inresearchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. nih.gov

Another important aspect analyzed is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is crucial for predicting how the molecule will interact with other reagents. researchgate.net For 2-(bromomethyl)-6-chloroquinoxaline, the nitrogen atoms of the pyrazine (B50134) ring and the halogen atoms are expected to be regions of negative potential, while the hydrogen atoms are areas of positive potential.

Table 1: Calculated Electronic Properties for a Representative Quinoxaline (B1680401) System

| Parameter | Description | Typical Value (eV) | Significance |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 | Chemical reactivity, stability |

| Dipole Moment (µ) | Measure of molecular polarity | 2.0 - 4.0 D | Governs intermolecular interactions |

Note: Values are hypothetical and representative for a substituted quinoxaline derivative, calculated using DFT/B3LYP methods.

Ab initio methods, such as Hartree-Fock (HF), solve the Schrödinger equation without empirical parameters, providing a foundational theoretical framework. wikipedia.orgtechniques-ingenieur.fr However, the computational cost of HF and post-HF methods can be prohibitive for larger molecules. techniques-ingenieur.fr

Semi-empirical methods offer a faster alternative by incorporating approximations and parameters derived from experimental data. wikipedia.org These methods, such as AM1 and PM3, are based on the HF formalism but neglect certain complex integrals to speed up calculations. wikipedia.orgnih.gov While less accurate than DFT or ab initio methods, they are valuable for studying large molecular systems and for preliminary conformational searches before applying more rigorous computational techniques. The choice between these methods depends on the desired balance between accuracy and computational expense. nih.gov

Geometry Optimization and Conformational Landscapes

A crucial first step in any computational analysis is geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. ias.ac.in For 2-(bromomethyl)-6-chloroquinoxaline, DFT calculations at a level like B3LYP/6-311++G(d,p) can be used to determine its most stable three-dimensional structure. researchgate.net

The quinoxaline ring system is inherently planar. Computational studies on similar heterocyclic structures confirm that optimized geometries from DFT calculations are generally in good agreement with experimental data from X-ray crystallography. researchgate.net The optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. In 2-(bromomethyl)-6-chloroquinoxaline, the planarity of the fused rings and the orientation of the bromomethyl substituent are of particular interest as they influence the molecule's packing in the solid state and its interaction with biological targets. Conformational analysis can reveal the rotational barrier of the bromomethyl group and its preferred spatial orientation relative to the quinoxaline ring.

Table 2: Selected Optimized Geometrical Parameters (Theoretical)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | ~1.74 Å |

| C-Br | ~1.95 Å | |

| N=C (ring) | ~1.31 Å | |

| C-C (ring) | ~1.40 Å | |

| Bond Angle | C-C-Cl | ~119.5° |

| C-C-Br | ~112.0° |

Note: These values are representative estimates based on DFT calculations for similar halogenated aromatic compounds.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are highly effective in predicting and interpreting spectroscopic data. Theoretical calculations can provide vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. ias.ac.in

Theoretical vibrational frequencies are often systematically higher than experimental values due to the calculations being performed on a single molecule in a harmonic approximation. To improve accuracy, these calculated frequencies are typically multiplied by a scaling factor. ias.ac.in The analysis of the potential energy distribution (PED) allows for the precise assignment of each vibrational mode to specific bonds or functional groups. For 2-(bromomethyl)-6-chloroquinoxaline, characteristic vibrations would include C-H stretching, C=N stretching of the pyrazine ring, C-Cl stretching, and C-Br stretching modes.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. ias.ac.in Comparing theoretical and experimental spectra aids in the definitive structural confirmation of the synthesized compound.

Table 3: Theoretical Vibrational Frequency Assignments

| Wavenumber (cm⁻¹, Scaled) | Assignment | Vibrational Mode |

|---|---|---|

| ~3100-3000 | ν(C-H) | Aromatic C-H stretching |

| ~1600-1500 | ν(C=N), ν(C=C) | Ring stretching |

| ~1450 | δ(CH₂) | CH₂ bending (scissoring) |

| ~1100 | ν(C-Cl) | C-Cl stretching |

Note: Frequencies are approximate and based on DFT calculations for related halogenated heterocyclic compounds.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical or biological properties. nih.govresearchgate.net These models use molecular descriptors, which are numerical values derived from the molecular structure.

Quantum chemical descriptors calculated via DFT, such as HOMO/LUMO energies, dipole moment, molecular volume, and atomic charges, are frequently used in QSPR analyses. researchgate.net For a series of quinoxaline derivatives, a QSPR model could be developed to predict properties like antimicrobial activity, anticancer efficacy, or corrosion inhibition potential. nih.govresearchgate.net For example, the model might reveal that a lower LUMO energy and a higher dipole moment correlate with increased biological activity, guiding the design of new, more potent compounds. nih.gov

Reaction Pathway Analysis and Mechanistic Insights

Computational chemistry is an invaluable tool for elucidating reaction mechanisms and predicting the reactivity of molecules. scilit.com By analyzing the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP), the most probable sites for chemical reactions can be identified. nih.gov

For 2-(bromomethyl)-6-chloroquinoxaline, the bromomethyl group is a key reactive site. The C-Br bond is polarized, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This suggests that the compound will readily undergo nucleophilic substitution reactions, where the bromide ion acts as a good leaving group. Such reactions are a common pathway for functionalizing similar heterocyclic compounds. nih.gov The MEP map would highlight the electrophilic nature of the methylene (B1212753) carbon, while FMO analysis would show the LUMO being localized on this part of the molecule, confirming its susceptibility to nucleophilic attack. Computational modeling can be used to calculate the activation energies for different potential reaction pathways, thus predicting the most likely reaction products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.